
Methyl cyano(dimethyl-lambda~4~-selanylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl cyano(dimethyl-lambda~4~-selanylidene)acetate is an organoselenium compound characterized by the presence of a selenium atom bonded to a cyano group and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl cyano(dimethyl-lambda~4~-selanylidene)acetate typically involves the reaction of dimethyl selenide with cyanoacetic acid derivatives under controlled conditions. One common method involves the use of methyl cyanoacetate as a starting material, which reacts with dimethyl selenide in the presence of a base to form the desired product. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified using standard techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl cyano(dimethyl-lambda~4~-selanylidene)acetate undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides or other reduced selenium species.
Substitution: The cyano group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of selenoxides, while reduction can yield selenides. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl cyano(dimethyl-lambda~4~-selanylidene)acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of methyl cyano(dimethyl-lambda~4~-selanylidene)acetate involves its interaction with various molecular targets and pathways. The selenium atom plays a crucial role in its reactivity, allowing it to participate in redox reactions and form stable complexes with other molecules. These interactions can modulate biological processes and contribute to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl selenide: A simpler selenium compound with similar reactivity.
Methyl cyanoacetate: A related compound without the selenium atom.
Selenocyanates: Compounds containing selenium and cyano groups.
Uniqueness
Methyl cyano(dimethyl-lambda~4~-selanylidene)acetate is unique due to the presence of both a selenium atom and a cyano group, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wide range of reactions and makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
63442-65-9 |
|---|---|
Molekularformel |
C6H9NO2Se |
Molekulargewicht |
206.11 g/mol |
InChI |
InChI=1S/C6H9NO2Se/c1-9-6(8)5(4-7)10(2)3/h1-3H3 |
InChI-Schlüssel |
KJHYJVFKDNNCMT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=[Se](C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


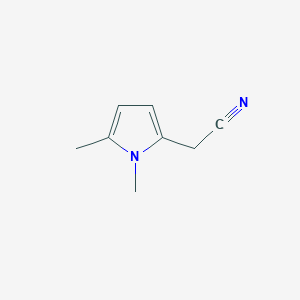

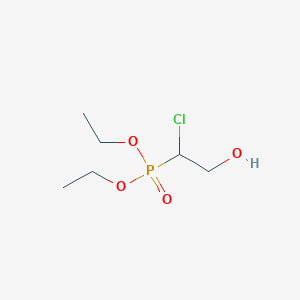
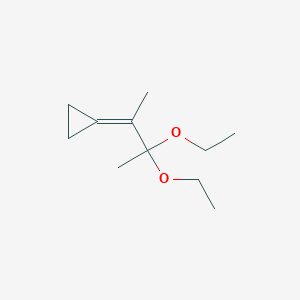
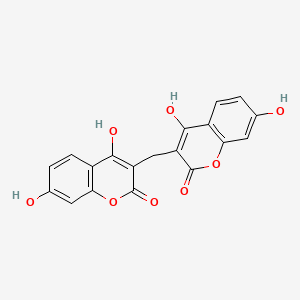
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14487606.png)

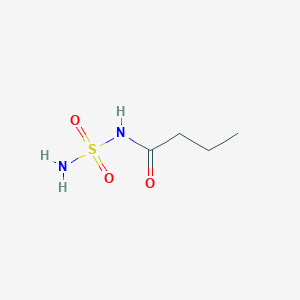
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14487625.png)
![(1S,7R)-8,8-Diphenylbicyclo[5.1.0]octa-2,4-diene](/img/structure/B14487628.png)
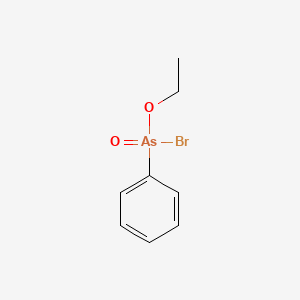
![1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane](/img/structure/B14487640.png)


